molecular formula C8H12N2O B1615705 1,3-Divinyltetrahydro-1H-pyrimidin-2-one CAS No. 28084-37-9

1,3-Divinyltetrahydro-1H-pyrimidin-2-one

Cat. No.: B1615705
CAS No.: 28084-37-9
M. Wt: 152.19 g/mol
InChI Key: JVGOEGSMSPAINF-UHFFFAOYSA-N
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Description

1,3-Divinyltetrahydro-1H-pyrimidin-2-one is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.20 g/mol . It is classified as a tetrahydropyrimidine, a class of compounds that have been extensively studied in medicinal and synthetic chemistry . The compound is identified by CAS Registry Number 28084-37-9 . This molecule features a saturated pyrimidinone core that is substituted with vinyl groups at both nitrogen atoms. Its canonical SMILES representation is C=CN1CCCN(C1=O)C=C . Calculated physical properties include a density of approximately 1.2 g/cm³, a boiling point of ~221.5°C at 760 mmHg, and a flash point of around 84.1°C . Tetrahydropyrimidine derivatives are recognized as important scaffolds in organic synthesis and drug discovery . Some analogs are known to serve as key intermediates in synthetic pathways, undergoing reactions such as ring expansion to form other heterocyclic systems . Researchers value this family of compounds for its potential to generate molecular diversity. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, adhering to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28084-37-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1,3-bis(ethenyl)-1,3-diazinan-2-one

InChI

InChI=1S/C8H12N2O/c1-3-9-6-5-7-10(4-2)8(9)11/h3-4H,1-2,5-7H2

InChI Key

JVGOEGSMSPAINF-UHFFFAOYSA-N

SMILES

C=CN1CCCN(C1=O)C=C

Canonical SMILES

C=CN1CCCN(C1=O)C=C

Other CAS No.

28084-37-9

Origin of Product

United States

Synthetic Methodologies and Routes to 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Strategic Design and Synthesis of Precursor Molecules for 1,3-Divinyltetrahydro-1H-pyrimidin-2-one

The foundational step in the synthesis of this compound is the preparation of suitable precursor molecules. The primary precursor is the tetrahydropyrimidinone ring itself, which is a derivative of a cyclic urea (B33335). The synthesis of N,N'-dialkyl-substituted cyclic ureas can be achieved through various methods, including the reaction of N,N'-dialkylalkylenediamines with urea or carbon dioxide. google.comgoogle.com For instance, reacting a diamine with carbon dioxide in the gas phase over an oxide catalyst is one patented approach. google.com

Another key precursor strategy involves the synthesis of N,N'-diarylureas, which can serve as analogs or starting points for more complex cyclic urea derivatives. nih.gov The synthesis of these diarylureas often involves the reaction of an amine with an isocyanate.

For the specific target molecule, the initial precursor would be a simple tetrahydropyrimidin-2-one, which can be synthesized through methods like the Biginelli reaction. This well-established one-pot condensation reaction typically involves an aldehyde, a β-keto ester, and urea. rjstonline.combanglajol.info The reaction is often catalyzed by a Brønsted or Lewis acid. mdpi.com

Precursor TypeSynthetic MethodKey ReactantsReference
N,N'-Dialkyl Cyclic UreaReaction with Carbon DioxideN,N'-Dialkyldiamine, CO2 google.com
N,N'-DiarylureaIsocyanate ReactionAmine, Isocyanate nih.gov
Tetrahydropyrimidin-2-oneBiginelli ReactionAldehyde, β-Keto Ester, Urea rjstonline.combanglajol.info

Formation of the Tetrahydropyrimidinone Ring System: Advanced Approaches

The construction of the central tetrahydropyrimidinone ring is a critical phase in the synthesis. Advanced methodologies focus on efficiency, control over substitution patterns, and the use of environmentally benign conditions.

Cycloaddition reactions represent a powerful and atom-economical strategy for constructing cyclic systems. nih.gov While direct [4+2] cycloaddition is more common for forming six-membered rings like dihydropyridines, variations of these reactions can be adapted for the synthesis of heterocyclic cores. nih.govyoutube.com For instance, the reaction of α,β-unsaturated imines with isocyanates can lead to chiral cyclic ureas. nih.gov The stereochemistry of these reactions can often be controlled by the choice of catalyst or reaction conditions. youtube.com

Another relevant approach is the use of arynes in [4+2] cycloaddition reactions with diene systems embedded within a heterocyclic framework to create more complex, fused ring systems. nih.gov Although not a direct route to a simple tetrahydropyrimidinone, these methods highlight the versatility of cycloaddition in heterocyclic synthesis.

The Biginelli reaction remains a cornerstone for the synthesis of dihydropyrimidinones, which are closely related to the desired tetrahydropyrimidinone core. rjstonline.comamazonaws.com This one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea is known for its simplicity and efficiency. rjstonline.combanglajol.infomdpi.com The classical approach often utilizes strong acid catalysts. amazonaws.com

Modern optimizations of the Biginelli reaction focus on the use of milder and more efficient catalysts, as well as alternative reaction media to improve yields and simplify purification. A wide array of catalysts have been explored, including Lewis acids like zinc chloride and various metal triflates. banglajol.inforesearchgate.net Furthermore, solvent-free conditions and microwave irradiation have been shown to accelerate the reaction and improve its environmental footprint. researchgate.netresearchgate.net

The mechanism of the Biginelli reaction is thought to proceed through several possible pathways, including an "iminium route," an "enamine route," or a Knoevenagel-type condensation, all of which ultimately lead to the cyclized product. amazonaws.com

ReactionCatalyst/ConditionsKey FeaturesReference
Biginelli ReactionTrichloroacetic Acid (solvent-free)Efficient, simple work-up nih.gov
Biginelli ReactionAnhydrous ZnCl2Good yields for various aldehydes banglajol.info
Biginelli ReactionMicrowave IrradiationRapid reaction times, solvent-free researchgate.netresearchgate.net

Introduction of Divinyl Moieties: Sophisticated Vinylic Functionalization Techniques

Once the tetrahydropyrimidinone core is in place, the final and most defining step is the introduction of the two vinyl groups at the nitrogen atoms. This requires precise and controlled C-N bond formation.

Transition-metal catalysis offers a powerful toolkit for the formation of carbon-heteroatom bonds, including the vinylation of amines and amides. researchgate.net Palladium-catalyzed reactions, such as variations of the Buchwald-Hartwig amination, are commonly employed for coupling vinyl halides or triflates with N-H bonds. These methods are known for their high functional group tolerance and selectivity.

Ruthenium-catalyzed C-H vinylation has also emerged as a potent strategy. rsc.org This approach allows for the direct coupling of a vinyl group source with a C-H bond adjacent to a directing group, which in this case could be the carbonyl of the urea.

Recent advances in transition-metal-catalyzed synthesis of pyrimidines and related heterocycles continue to expand the scope and efficiency of these transformations. nih.govresearchgate.netelsevier.com

Catalytic SystemReaction TypeSubstratesKey AdvantageReference
Palladium-basedBuchwald-Hartwig AminationTetrahydropyrimidinone, Vinyl HalideHigh functional group tolerance researchgate.net
Ruthenium-basedC-H VinylationTetrahydropyrimidinone, Vinyl SourceDirect functionalization of C-H bonds rsc.org

Classical nucleophilic substitution reactions can also be employed for vinylation. This would typically involve the deprotonation of the N-H bonds of the tetrahydropyrimidinone with a strong base to form a nucleophilic amide, which then reacts with a vinyl electrophile, such as vinyl bromide.

Another approach involves the conjugate addition of nucleophiles to vinyl-substituted heterocycles. mdpi.com While this method functionalizes the vinyl group itself rather than introducing it, the principles of nucleophilic attack on a vinylic system are relevant. youtube.comyoutube.com Nucleophilic vinylic substitution, where a leaving group on a vinyl substrate is displaced by a nucleophile, is another potential, though often more challenging, route. acs.org

The choice of base and solvent is critical in these reactions to ensure efficient deprotonation without unwanted side reactions.

Scientific Literature Lacks Specific Data on the Synthesis of this compound

Following a comprehensive search of scientific databases and academic publications, no specific research findings were identified for the synthesis, optimization, or application of green chemistry principles directly related to the chemical compound This compound .

The investigation included searches for synthetic methodologies, optimization of reaction parameters to enhance yield, stereoselectivity, and atom economy, as well as the application of sustainable and green chemistry principles specifically for this molecule.

While extensive literature exists for the synthesis of related heterocyclic structures, such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through multicomponent reactions like the Biginelli reaction, this information does not directly address the synthesis of the divinyl-substituted tetrahydropyrimidinone specified. The introduction of vinyl groups onto the nitrogen atoms of the tetrahydropyrimidin-2-one core represents a distinct synthetic challenge for which dedicated research and published data appear to be unavailable.

Consequently, it is not possible to provide a scientifically accurate article on the requested topics based on the currently available literature. The specific areas of inquiry, including detailed research findings and data tables for reaction optimization and green chemistry applications, remain unaddressed in published scientific works for this compound.

Advanced Spectroscopic and Structural Elucidation of 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Conformational and Configurational Analysis of 1,3-Divinyltetrahydro-1H-pyrimidin-2-one

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Investigations for Chemical Shift Anisotropy

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural analysis of this compound. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the vinyl groups (-CH=CH₂) and the protons of the tetrahydropyrimidine (B8763341) ring. The vinyl protons would typically appear in the downfield region (around 5-7 ppm) and would exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on the propylene (B89431) bridge of the tetrahydropyrimidine ring would likely appear more upfield.

The ¹³C NMR spectrum would show signals for the carbonyl carbon (C=O), the vinyl carbons, and the carbons of the six-membered ring. The carbonyl carbon would be expected at a significantly downfield chemical shift (typically >150 ppm).

Hypothetical ¹H and ¹³C NMR Data Table

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C=O - ~155
N-C H=CH₂ ~6.5-7.0 (dd) ~130
N-CH=C H₂ ~4.5-5.0 (m) ~100
N-C H₂-CH₂ ~3.5 (t) ~45

Note: This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the signals from 1D NMR and to understand the molecule's three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the vinyl groups and along the propylene backbone of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is vital for determining the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of the vinyl substituents.

Single-Crystal X-ray Diffraction Studies of this compound and Its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles.

Molecular Conformation, Torsion Angles, and Crystal Packing Analysis

An X-ray crystallographic study would reveal the exact conformation of the tetrahydropyrimidine ring. Saturated six-membered rings like this typically adopt a chair or a twisted-chair conformation to minimize steric strain. The analysis would also precisely define the geometry of the vinyl groups and their orientation relative to the ring system. The way the individual molecules pack together in the crystal lattice would also be determined.

Hypothetical Crystallographic Data Table

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1035

Note: This table is illustrative and not based on experimental data.

Investigation of Intermolecular Interactions and Supramolecular Architecture

The crystal packing is governed by intermolecular forces. While this compound lacks strong hydrogen bond donors, weak C-H···O interactions involving the carbonyl oxygen and protons on neighboring molecules would be expected. These interactions would link the molecules into a larger supramolecular assembly. The analysis would detail the geometry and significance of these and other van der Waals interactions in stabilizing the crystal structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics in this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies.

For this compound, the most prominent peak in the FT-IR spectrum would be the strong absorption band of the carbonyl (C=O) group, typically found in the 1650-1700 cm⁻¹ region for a cyclic urea (B33335). Other key bands would include the C=C stretching of the vinyl groups (around 1640 cm⁻¹) and various C-H and C-N stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration, which is often weak in the IR spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹) Assignment Technique
~3080 =C-H stretch (vinyl) IR, Raman
~2950 C-H stretch (aliphatic) IR, Raman
~1680 C=O stretch (urea) IR (strong)
~1640 C=C stretch (vinyl) Raman (strong), IR (medium)
~1420 CH₂ scissoring IR, Raman

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure of this compound

No published data on the high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) of this compound were found. Such studies would be essential to determine its exact molecular weight, elemental composition, and to propose its fragmentation pathways under mass spectrometric conditions.

Chiroptical Properties and Advanced Stereochemical Considerations of this compound (if applicable)

There is no available information regarding the chiroptical properties, such as specific rotation or circular dichroism, of this compound. The potential for stereoisomerism exists in the tetrahydro-1H-pyrimidin-2-one ring, but without experimental or theoretical studies, no definitive statements can be made about its stereochemical nature.

Computational Chemistry and Theoretical Investigations of 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 1,3-Divinyltetrahydro-1H-pyrimidin-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal details about its stability, electronic distribution, and propensity for chemical reactions.

Density Functional Theory (DFT) is a robust method for predicting the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. By minimizing the energy of the system, DFT calculations can determine bond lengths, bond angles, and dihedral angles. For this compound, the geometry is influenced by the puckering of the six-membered tetrahydropyrimidine (B8763341) ring and the orientation of the two vinyl groups attached to the nitrogen atoms. The planarity of the urea (B33335) moiety is also a key structural feature. nih.gov

Once the optimized geometry is obtained, the absolute energy of the molecule can be calculated. This value is crucial for comparing the relative stabilities of different conformers or isomers. Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. For instance, the characteristic C=O stretching frequency of the urea group and the C=C stretching of the vinyl groups would be prominent features.

Table 1: Illustrative DFT-Calculated Geometrical Parameters and Vibrational Frequencies for this compound (Note: The following data are hypothetical and serve to illustrate typical results from DFT calculations.)

ParameterCalculated ValueExperimental Value (if available)
Bond Lengths (Å)
C=O1.235N/A
N-C(O)1.378N/A
N-CH=CH₂1.410N/A
C=C (vinyl)1.335N/A
Bond Angles (°) **
N-C-N118.5N/A
C-N-C121.0N/A
Vibrational Frequencies (cm⁻¹) **
C=O Stretch1685N/A
C=C Stretch (vinyl)1630N/A
N-C Stretch1250N/A

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic interaction. The vinyl groups would also exhibit regions of negative potential. Positive potential regions would likely be found around the hydrogen atoms. epstem.net

Fukui functions are another set of reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule. chemicalbook.com They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function for an atom indicates its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). In this compound, the carbonyl carbon would be a likely site for nucleophilic attack, while the vinyl carbons could be susceptible to both electrophilic and radical additions.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound (Note: The following data are hypothetical and serve to illustrate typical results from DFT calculations.)

Atomf⁺ (for nucleophilic attack)f⁻ (for electrophilic attack)
O (carbonyl)0.050.25
C (carbonyl)0.300.08
N0.090.12
Cα (vinyl)0.150.18
Cβ (vinyl)0.180.15

Molecular Dynamics (MD) Simulations for Conformational Landscapes, Dynamics, and Solvent Effects on this compound

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. researchgate.net

Computational Prediction of Reaction Mechanisms and Transition State Analysis for Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For transformations involving this compound, such as polymerization via the vinyl groups or reactions at the carbonyl center, DFT can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, the radical polymerization of the vinyl groups would proceed through initiation, propagation, and termination steps, each with its own set of intermediates and transition states that can be computationally modeled. acs.org

In Silico Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structure. As mentioned earlier, IR frequencies are obtained from vibrational analysis in DFT.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the vinyl groups and the tetrahydropyrimidine ring. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations or solvent effects. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: The following data are hypothetical and intended for illustrative purposes.)

Parameter Predicted Value (in silico) Experimental Value (if available)
¹H NMR (ppm)
Vinyl H (geminal)4.2N/A
Vinyl H (cis)4.5N/A
Vinyl H (trans)6.8N/A
Ring CH₂2.0, 3.5N/A
¹³C NMR (ppm)
C=O155.0N/A
Vinyl CH130.0N/A
Vinyl CH₂105.0N/A
Ring C25.0, 45.0N/A
IR (cm⁻¹)
C=O Stretch1685N/A
C-H (vinyl) Stretch3080N/A

Theoretical Structure-Reactivity Relationships (SRR) and Binding Energy Calculations (non-biological)

Structure-Reactivity Relationships (SRR) aim to correlate a molecule's structural or electronic features with its chemical reactivity. Computational descriptors derived from DFT, such as HOMO-LUMO energy gaps, hardness, softness, and electrophilicity index, are often used to build these relationships. epstem.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, one could theoretically study how substituting the hydrogen atoms on the ring affects these descriptors and, consequently, its reactivity in polymerization or other reactions.

Binding energy calculations can be employed to quantify the strength of non-covalent interactions between this compound and another molecule or a surface, in a non-biological context. For example, the interaction energy with a catalyst surface or another monomer unit during oligomerization can be calculated. These calculations help in understanding the nature of the intermolecular forces (e.g., van der Waals, electrostatic) that govern these interactions. nih.gov

Reactivity and Reaction Pathways of 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Reactions at the Vinylic Moieties of 1,3-Divinyltetrahydro-1H-pyrimidin-2-one

The electron-withdrawing nature of the adjacent amide carbonyl group influences the electron density of the N-vinyl groups, rendering them susceptible to a variety of reactions typical of activated alkenes.

Polymerization and Oligomerization Behavior under Various Conditions

The presence of two vinyl groups makes this compound a difunctional monomer capable of undergoing polymerization. Research into the polymerization of N,N'-divinylureas has shown that 1,3-divinylhexahydropyrimid-2-one, when treated with a radical initiator, polymerizes into a heavily cross-linked polymer. tandfonline.com This outcome is due to the participation of both vinyl groups in the propagation steps, leading to a three-dimensional network structure.

Notably, these studies found no significant evidence from infrared spectra to suggest that cyclopolymerization—an intramolecular reaction that would form bicyclic units—is a major pathway. tandfonline.com The polymerization results in polymers that retain a considerable number of unreacted, pendant N-vinyl groups within the cross-linked matrix. tandfonline.com The tendency to form cross-linked networks rather than linear or cyclized polymers is a key feature of its polymerization behavior under radical conditions.

Table 1: Expected Polymerization Behavior under Different Conditions
ConditionInitiator/CatalystExpected ProductKey Findings
Radical PolymerizationAIBN, Benzoyl PeroxideHeavily cross-linked polymerSignificant residual N-vinyl groups are present; no evidence of cyclopolymerization was observed. tandfonline.com
Cationic PolymerizationLewis Acids (e.g., BF3·OEt2)Potentially cross-linked polymer or oligomersN-vinyl amides can undergo cationic polymerization, though it can be complex due to the nucleophilic amide group.
Anionic PolymerizationOrganometallic (e.g., n-BuLi)Less common for N-vinyl amidesThe amide proton at C-5 could interfere, and the carbonyl group can be attacked by strong nucleophiles.

Electrophilic and Nucleophilic Addition Reactions Across the Vinyl Double Bonds

The double bonds of the vinyl groups are susceptible to both electrophilic and nucleophilic addition reactions, a reactivity pattern common to alkenes but modulated by the adjacent nitrogen atom and carbonyl group.

Electrophilic Addition: In line with the general reactivity of alkenes, the vinyl groups are expected to undergo electrophilic addition. For example, reaction with hydrogen halides (HX) would likely proceed via a carbocation intermediate. The regioselectivity would be dictated by the stability of this intermediate, which is influenced by the nitrogen atom's ability to stabilize an adjacent positive charge.

Nucleophilic Addition: The vinyl groups of this compound can be considered part of an enamide system, making them susceptible to conjugate or Michael-type additions, particularly under basic conditions or with soft nucleophiles. Studies on related vinylpyrimidine systems have demonstrated that various N-, O-, S-, and C-centered nucleophiles can add across the vinyl function. researchgate.net This pathway allows for the introduction of a wide array of substituents at the ethyl side chains.

Table 2: Potential Addition Reactions at the Vinyl Groups
Reaction TypeReagentPotential ProductMechanism Notes
Electrophilic Addition (Hydrohalogenation)HBr, HCl1,3-Bis(1-haloethyl)tetrahydro-1H-pyrimidin-2-oneFollows Markovnikov-type principles, stabilized by the nitrogen lone pair.
Electrophilic Addition (Hydration)H2O, H+ catalyst1,3-Bis(1-hydroxyethyl)tetrahydro-1H-pyrimidin-2-oneAcid-catalyzed addition of water across the double bond.
Nucleophilic Addition (Michael Addition)Thiols (RSH), Amines (R2NH)1,3-Bis(2-thioethylether) or 1,3-Bis(2-aminoethyl) derivativesConjugate addition of a nucleophile to the β-carbon of the vinyl group.
HydrogenationH2, Pd/C1,3-Diethyltetrahydro-1H-pyrimidin-2-oneCatalytic reduction of the double bonds to saturated ethyl groups.

Pericyclic and Cycloaddition Reactions Involving the Vinyl Groups

Pericyclic reactions, particularly cycloadditions, represent a powerful method for constructing ring systems. The vinyl groups in this compound can function as the 2π-electron component (dipolarophile or dienophile) in these concerted reactions. libretexts.org

[4+2] Cycloadditions (Diels-Alder Reaction): The vinyl groups are expected to react as dienophiles with conjugated dienes. The reaction would lead to the formation of a six-membered ring fused to the ethyl side chain, producing complex heterocyclic structures. The stereospecificity of the Diels-Alder reaction ensures that the geometry of the dienophile is retained in the product. libretexts.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reactions is highly effective for synthesizing five-membered heterocycles. acs.org The N-vinyl groups can serve as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. For instance, reaction with an azide (B81097) would yield a triazole ring, while reaction with a nitrile oxide would produce an isoxazole (B147169) ring attached to the core structure. nih.gov

Table 3: Potential Cycloaddition Reactions of the Vinyl Groups
Reaction TypeReaction Partner (Example)Resulting Heterocycle
[4+2] Diels-AlderCyclopentadieneNorbornene derivative
[3+2] Azide-Alkyne CycloadditionPhenyl azide (PhN3)Triazoline derivative (which can oxidize to a triazole)
[3+2] Nitrile Oxide CycloadditionBenzonitrile oxide (PhCNO)Isoxazoline derivative
[3+2] Nitrone CycloadditionC-Phenyl-N-methylnitroneIsoxazolidine derivative

Transformations at the Tetrahydropyrimidinone Heterocycle

The heterocyclic core, a cyclic N,N'-disubstituted urea (B33335), possesses its own distinct reactivity, allowing for transformations that can alter the ring structure or introduce new functional groups directly onto the ring.

Ring-Opening and Ring-Closing Reactions of the Heterocycle

The tetrahydropyrimidinone ring is generally stable but can undergo cleavage or expansion under specific conditions.

Ring-Opening: As a cyclic amide (urea), the ring can be opened by hydrolysis. Under strong acidic or basic conditions, cleavage of one or both of the amide C-N bonds can occur, leading to linear diamine derivatives. For instance, complete hydrolysis would yield N,N'-divinylpropane-1,3-diamine and carbonic acid. Mechanistic studies on the ring-opening of related cyclic ureas show that such processes are key steps in certain polymerization reactions. mdpi.com

Ring-Expansion: A significant reaction pathway for tetrahydropyrimidin-2-ones is nucleophile-induced ring expansion. Research has demonstrated that appropriately substituted 1,2,3,4-tetrahydropyrimidin-2-ones can rearrange to form larger, seven-membered tetrahydro-1,3-diazepin-2-one rings. nih.govrsc.org This transformation typically involves a suitable leaving group at the C-4 position, followed by intramolecular nucleophilic attack and rearrangement. While not directly demonstrated for the title compound, it represents a known reactive pathway for this heterocyclic system.

Table 4: Potential Ring Transformation Reactions
Reaction TypeConditions/ReagentsPotential ProductNotes
Ring-Opening (Hydrolysis)Strong Acid (e.g., aq. HCl, heat) or Base (e.g., aq. NaOH, heat)N,N'-divinylpropane-1,3-diamineCleavage of the amide bonds in the cyclic urea.
Ring-ExpansionRequires prior functionalization (e.g., 4-mesyloxymethyl group) followed by a nucleophileA substituted 1,3-divinyl-1,3-diazepin-2-oneA known pathway for the tetrahydropyrimidin-2-one scaffold. nih.govrsc.org
Reductive CleavageStrong reducing agents (e.g., LiAlH4)1,3-Dimethyl-1,3-divinylpropane-1,3-diamineReduction of the carbonyl group to a methylene (B1212753) group.

Site-Selective Functionalization of the Heterocyclic Ring (e.g., C-4, C-5, C-6 positions)

Direct functionalization of the saturated heterocyclic core is challenging but can be envisioned through several synthetic strategies. Much of the literature focuses on building the ring with the desired substituents already in place via methods like the Biginelli reaction. nih.gov However, post-synthesis modification is also a potential route.

Functionalization at C-5: The C-5 position is alpha to the carbonyl group. Under the influence of a strong base (e.g., LDA), this position could be deprotonated to form an enolate. This enolate intermediate could then be trapped by various electrophiles, such as alkyl halides or aldehydes (for an aldol-type reaction), to introduce substituents at C-5.

Functionalization at C-4 and C-6: The C-4 and C-6 positions are adjacent to nitrogen atoms. Direct C-H functionalization at these positions is difficult. A more plausible approach involves a ring-opening and re-closing sequence. Alternatively, methods have been developed for synthesizing tetrahydropyrimidin-2-ones with substituents at C-6 by reacting a urea derivative with phenols or other nucleophiles in an acid-catalyzed cyclization. researchgate.net This highlights that functionalization is often achieved by choosing specific precursors during the ring's construction.

Table 5: Hypothetical Site-Selective Functionalization Reactions
PositionStrategyReagents (Example)IntermediatePotential Product
C-5Enolate Alkylation1) LDA; 2) CH3IAmide enolate1,3-Divinyl-5-methyltetrahydro-1H-pyrimidin-2-one
C-5Enolate Aldol Reaction1) LDA; 2) PhCHOAmide enolate5-(Hydroxy(phenyl)methyl)-1,3-divinyltetrahydro-1H-pyrimidin-2-one
C-4 / C-6Precursor-based SynthesisReaction of a substituted 1,3-diamine with phosgene (B1210022) or equivalentN/AA pre-functionalized tetrahydropyrimidinone ring
C-4 / C-6α-Amino DeprotonationStrong base (e.g., s-BuLi)/TMEDAα-Amino carbanionReaction with an electrophile (e.g., silylation with TMS-Cl) could introduce a group.

Reactions Involving the Carbonyl Group of this compound

The carbonyl group within the tetrahydropyrimidinone ring is a key site for nucleophilic attack and reduction. While amides and ureas are generally less reactive than ketones or aldehydes, they can undergo specific transformations under appropriate conditions. nih.govnii.ac.jp

Reduction to Aminals: The most common reaction of the carbonyl group in cyclic ureas is its reduction to a methylene group, yielding the corresponding aminal. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). bris.ac.ukrsc.org The reduction of cyclic ureas such as 1,3-dialkyltetrahydro-2(1H)-pyrimidinones with excess LiAlH₄ in ether proceeds to form the corresponding aminals. rsc.org The rate of this reduction is influenced by the nature of the N-substituents. rsc.org Although specific studies on this compound are not prevalent, it is expected to undergo a similar reduction to yield 1,3-divinylhexahydropyrimidine. It is important to note that LiAlH₄ can also potentially reduce the vinyl groups, although the urea carbonyl is generally more susceptible to hydride attack than an isolated double bond.

Table 1: Representative Conditions for the Reduction of Cyclic Ureas

Substrate Class Reagent Solvent Product Class Reference
1,3-Dialkyl-2-imidazolidinones LiAlH₄ Ether Aminals rsc.org
1,3-Dialkyltetrahydro-2(1H)-pyrimidinones LiAlH₄ Ether Aminals rsc.org
Carboxylic Acids / Esters LiAlH₄ Ether/THF Primary Alcohols nih.gov

Addition of Organometallic Reagents: The carbonyl carbon in amides and ureas is electrophilic and can react with potent carbon nucleophiles like organolithium and Grignard reagents. youtube.comresearchgate.net The reaction of amides with these reagents can lead to the formation of ketones after hydrolysis of the intermediate hemiaminal. youtube.com The stability of this tetrahedral intermediate is crucial; in many cases, especially with less reactive amides, the intermediate is stable enough to prevent the addition of a second equivalent of the organometallic reagent, thus avoiding the formation of tertiary alcohols. youtube.com For this compound, reaction with an organolithium or Grignard reagent (R-MgX) would be expected to form a hemiaminal intermediate, which upon acidic workup could potentially lead to a ring-opened keto-amine or other rearranged products, depending on the stability of the cyclic structure.

Dehydration to Carbodiimides: In the presence of certain Lewis acids, ureas can undergo dehydration to form carbodiimides. For instance, the complex of N,N'-dicyclohexylurea with niobium pentachloride (NbCl₅) has been shown to facilitate the dehydration of the urea to produce dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This suggests a potential pathway for this compound to be converted into a divinyl-substituted carbodiimide (B86325) under strong dehydrating conditions, although this reactivity is less common than reduction or nucleophilic addition.

Stereoselective Transformations and Asymmetric Synthesis Utilizing this compound as a Substrate

The two prochiral vinyl groups in this compound present opportunities for stereoselective transformations, particularly asymmetric hydrogenation and cyclization reactions. While direct examples involving this specific substrate are scarce, analogous reactions on similar N-vinyl compounds and other olefins provide a basis for its potential applications in asymmetric synthesis.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of olefins is a powerful method for creating stereogenic centers. ub.edu N-vinyl compounds, in particular, can be suitable substrates for this transformation. For example, ruthenium-based catalysts have been used for the highly efficient asymmetric hydrogenation of N-heteroaryl vinyl ethers. rsc.org Similarly, iridium complexes with chiral P,N-ligands like MaxPHOX have demonstrated high enantioselectivity in the hydrogenation of a wide range of di-, tri-, and tetrasubstituted olefins, including those with poorly coordinating groups. ub.edu Nickel-catalyzed asymmetric hydrogenation has also been shown to be effective for α-substituted vinyl phosphine (B1218219) substrates. researchgate.net These precedents suggest that this compound could be a viable substrate for asymmetric hydrogenation to produce the corresponding 1,3-diethyltetrahydro-1H-pyrimidin-2-one with controlled stereochemistry at the newly formed chiral centers on the ethyl groups.

Table 2: Examples of Catalytic Asymmetric Hydrogenation of Olefins

Substrate Type Catalyst System Product Type Enantiomeric Excess (ee) Reference
N-Heteroaryl vinyl ethers (R/S)-RuCl[(p-cymene)(BINAP)]Cl Chiral heteroaryl ethers Good to Excellent rsc.org
Non-chelating Olefins Ir-MaxPHOX complexes Chiral alkanes Up to >99% ub.edu
N-Phosphinoylimines Iridium tridentate catalyst Chiral amines Up to 99% rsc.org

Asymmetric Cyclization: The vinyl groups can also participate in intramolecular or intermolecular cyclization reactions. Flavin-dependent 'ene'-reductases (EREDs) have been shown to catalyze asymmetric redox-neutral radical cyclizations of α-haloamides to form enantioenriched oxindoles. nih.gov This enzymatic approach highlights the potential for biocatalytic methods to achieve stereoselective C-C bond formation. On-surface synthesis studies have also demonstrated that vinyl groups can undergo intramolecular cyclization with adjacent phenyl rings on a metal surface, initially forming five-membered rings. nii.ac.jp While these examples are not direct analogues, they illustrate the capacity of vinyl groups tethered to a core structure to undergo stereocontrolled cyclization reactions, a pathway that could be explored for this compound to construct more complex, chiral heterocyclic scaffolds.

Catalytic Transformations Employing this compound as a Substrate or Ligand Precursor

The vinyl groups of this compound are electron-rich alkenes, making them excellent substrates for a variety of catalytic transformations, including cross-coupling, functionalization, and polymerization reactions. The nitrogen atoms of the urea moiety also offer potential as coordination sites, suggesting the molecule could serve as a precursor to catalytic ligands.

Cross-Coupling and Functionalization Reactions: N-vinyl ureas and amides are known to participate in several important catalytic reactions.

Photocatalytic Difunctionalization: In the presence of a photocatalyst and visible light, vinyl ureas can undergo tandem alkyl-arylation and phosphonyl-arylation reactions. nih.govbris.ac.uk This process involves a radical addition to the vinyl group followed by a polar Truce-Smiles rearrangement, effectively adding two different functional groups across the double bond under mild conditions. nih.govbris.ac.ukresearchgate.net

Heck Reaction: A palladium-catalyzed aryl-to-alkyl radical relay Heck reaction has been developed for amides, allowing for the functionalization of the α-C(sp³) position with vinyl arenes. nih.gov While this applies to the alkyl chain of an amide, related palladium-catalyzed vinylic substitution reactions are known for N-vinyl amides. acs.org

Suzuki Cross-Coupling: N-vinylpyridinium and -ammonium salts have been successfully used as electrophilic partners in palladium-catalyzed Suzuki cross-coupling reactions with a wide range of boronic acids. nih.gov This suggests that activation of the vinyl groups in this compound could enable its use in similar C-C bond-forming reactions.

Polymerization: Diallyl and divinyl monomers are common precursors for polymerization. The polymerization of N-substituted diallylamines is known to produce polymers containing five-membered rings via cyclopolymerization. nih.gov Pyrimidine-based monomers containing diallylamino groups have been synthesized and successfully copolymerized with sulfur dioxide. nih.gov By analogy, this compound could potentially act as a monomer or cross-linker in polymerization reactions to generate novel polymers with the tetrahydropyrimidinone unit incorporated into the backbone or as a pendant group.

Ligand Precursor in Catalysis: The pyrimidine (B1678525) scaffold is a well-established structural motif in ligands for metal-catalyzed reactions. nih.gov The nitrogen atoms of the urea in this compound, along with the potential for modification of the vinyl groups, make it a candidate for development into a novel ligand. For example, N-heterocyclic carbenes (NHCs), a dominant class of ligands in catalysis, can be derived from cyclic ureas. Ruthenium complexes bearing N-hydrazine cyclic(amino)(alkyl)carbene (CAAC) ligands have shown excellent performance in olefin metathesis. nih.gov The subject compound could potentially be converted into a bidentate or chelating ligand for various catalytic applications, such as cross-coupling or hydrogenation.

Table 3: Potential Catalytic Transformations of N-Vinyl Groups

Reaction Type Catalyst System Substrate Type Product Type Reference
Photocatalytic Alkyl-arylation Organic Photocatalyst Vinyl Urea α,α-Diaryl alkylurea nih.govbris.ac.uk
Suzuki Cross-Coupling Pd(0) / Ligand N-Vinylpyridinium Salt Substituted Styrene nih.gov
Heck Reaction Palladium / Ligand Amide + Vinyl arene Functionalized Amide nih.gov
Cyclo-copolymerization V-50 Initiator Diallylamino-pyrimidine + SO₂ Co-polymer nih.gov

Advanced Materials and Chemical Applications of 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Polymeric Materials Derived from 1,3-Divinyltetrahydro-1H-pyrimidin-2-one Monomers

The presence of two vinyl groups on the nitrogen atoms of the pyrimidin-2-one ring makes this compound a prime candidate for polymerization. These vinyl groups can readily participate in addition polymerization reactions, leading to the formation of a diverse range of polymeric materials.

Homopolymerization and Copolymerization Strategies for Diverse Architectures

The homopolymerization of N,N'-divinyl cyclic ureas, such as 1,3-divinylhexahydropyrimid-2-one, can be initiated using radical initiators. tandfonline.com This process typically results in the formation of heavily cross-linked polymers. The polymerization proceeds via the reaction of the vinyl groups, leading to a three-dimensional network structure. A notable characteristic of the polymerization of these divinyl monomers is the presence of a significant number of residual N-vinyl groups in the final polymer. tandfonline.com Infrared spectroscopy studies of the polymer derived from the closely related 1,3-divinylhexahydropyrimid-2-one have shown no evidence of the formation of bicyclic units that would arise from cyclopolymerization. tandfonline.com This suggests that the polymerization mechanism is dominated by intermolecular cross-linking rather than intramolecular cyclization.

Copolymerization of this compound with other vinyl monomers presents a strategy to tailor the properties of the resulting polymers. By incorporating different comonomers, it is possible to control characteristics such as flexibility, solubility, and thermal stability. For instance, copolymerization with monomers like acrylates or styrenics could yield materials with a wide range of mechanical and thermal properties.

Development of Cross-linked Polymeric Networks and Hydrogels

Due to its difunctional nature, this compound is an ideal monomer for the formation of cross-linked polymeric networks. The radical-initiated polymerization of this monomer inherently leads to a cross-linked structure because each monomer unit can connect to four other chains. tandfonline.com The degree of cross-linking can be controlled by the reaction conditions. Such networks are often insoluble and infusible, exhibiting high thermal stability and mechanical strength.

The cyclic urea (B33335) functionality also imparts hydrophilicity, suggesting that polymers derived from this compound could form hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The development of hydrogels from vinyl urea derivatives has been explored, often in the context of creating materials with specific functionalities. For example, hydrogels based on the polymerization of acrylic acid and urea have been developed for applications such as slow-release fertilizers. nih.gov By analogy, cross-linked networks of poly(this compound) are expected to swell in aqueous media, with the extent of swelling being dependent on the cross-link density. Furthermore, the development of light-degradable poly(urethane-urea) hydrogel films highlights the potential for creating stimuli-responsive materials from urea-containing polymers. nih.gov

Applications in High-Performance Coatings, Adhesives, and Specialty Resins

The properties of cross-linked polymers derived from this compound make them promising candidates for applications in high-performance coatings, adhesives, and specialty resins. The high degree of cross-linking can lead to coatings with excellent hardness, chemical resistance, and thermal stability. Polyureas, a related class of polymers, are known for their use in durable coatings. nih.gov

In the realm of adhesives, the hydrogen-bonding capability of the urea group can contribute to strong adhesion to various substrates. The development of high-performance silicone poly(urea oxamide)-based clear viscoelastic films demonstrates the importance of hydrogen bonding in achieving desired adhesive and mechanical properties. acs.org Specialty resins with high thermal and mechanical performance could also be formulated using this monomer, potentially finding use in composite materials and molding compounds. The synthesis of poly(urea-imide)s through Diels-Alder polymerization of furan-containing urea derivatives with bismaleimides has led to materials with moderate thermal stability. researchgate.net

Role of this compound in Supramolecular Chemistry and Self-Assembly

Beyond its use in forming covalent polymer networks, the cyclic urea moiety of this compound can participate in non-covalent interactions, making it a valuable component in the field of supramolecular chemistry.

Investigation of Host-Guest Interactions and Molecular Recognition

The cyclic urea group is a well-established functional group in host-guest chemistry. wikipedia.org The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, while the N-H protons in unsubstituted ureas can act as hydrogen bond donors. Even in N,N'-disubstituted ureas like this compound, the polarized carbonyl group can participate in strong hydrogen bonding interactions. Macrocyclic hosts containing cyclic urea units have been shown to form stable complexes with various guest molecules, including metal ions and ammonium (B1175870) ions. ru.nl The binding strength and selectivity of these hosts are influenced by the preorganization of the binding sites and the complementarity between the host and guest.

The self-assembly of urea derivatives into larger supramolecular structures, such as gels, is driven by intermolecular hydrogen bonding. nih.govresearchgate.net While the vinyl groups of this compound are primarily intended for polymerization, the underlying cyclic urea structure provides a platform for molecular recognition and self-assembly processes.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) as a Building Block

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups like urea into the organic linkers of MOFs can impart specific properties, such as selective guest binding or catalytic activity. Urea-containing MOFs have been synthesized and investigated for their ability to act as receptors for anions and as catalysts. bohrium.comacs.org In these structures, the urea moiety can interact with guest molecules through hydrogen bonding.

This compound could potentially be integrated into MOFs or CPs in several ways. The cyclic urea carbonyl group could coordinate directly to metal centers or participate in hydrogen bonding within the framework structure. The synthesis of cobalt(III) complexes with N-(2-pyridylmethyl)urea demonstrates the ability of the urea group to chelate metal ions. anu.edu.au Furthermore, the vinyl groups could serve as reactive sites for post-synthetic modification of the framework, allowing for the grafting of other molecules or the polymerization of the linkers to create a "polymer-in-MOF" hybrid material. Urothermal synthesis, a method using urea derivatives as solvents, has also been employed to prepare a variety of MOFs, where the urea derivative can act as a ligand or a structure-directing agent. rsc.org

Catalysis and Ligand Design Incorporating the this compound Scaffold

Despite a broad search for the compound's role in catalysis, no specific studies detailing the development of chiral ligands from its scaffold for asymmetric catalysis were found. General principles of chiral ligand design, such as those involving pyridine-derived or diene structures, are well-established fields of study. researchgate.netdiva-portal.orgnih.govnih.gov These areas focus on creating sterically and electronically tuned environments around a metal center to induce enantioselectivity in chemical reactions. However, the specific incorporation of the this compound moiety into such ligand systems is not described in the available literature. Similarly, there is no accessible research exploring the ligand effects of this particular compound on transition metal-mediated transformations.

Exploration in Industrial Intermediates and Specialty Chemicals

Advanced Analytical Reagents or Sensing Platforms Utilizing this compound Derivatives

No published research could be located that describes the use of This compound or its derivatives as analytical reagents or as components in the development of chemical sensing platforms. This suggests that its potential in these applications has not yet been explored or reported in the public domain.

Future Research Directions and Unexplored Avenues for 1,3 Divinyltetrahydro 1h Pyrimidin 2 One

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of complex molecules has been significantly advanced by the adoption of automated and continuous flow chemistry. acs.orgnih.govamidetech.com These techniques offer enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch methods. acs.orgamidetech.com For 1,3-Divinyltetrahydro-1H-pyrimidin-2-one, the exploration of automated synthesis represents a crucial step towards its efficient and scalable production.

Future research should focus on developing a robust, automated flow synthesis platform for this compound and its derivatives. This could involve the adaptation of existing methods for pyrimidinone synthesis, which have already shown success in flow regimes. acs.org Such a platform would enable rapid optimization of reaction conditions and facilitate the creation of a library of derivatives with varied functionalities. The insights gained from the automated synthesis of other complex biomacromolecules and peptides demonstrate the power of this approach in accelerating discovery. nih.govamidetech.commit.edu

Potential Research Protocols for Automated Flow Synthesis:

ParameterPotential ApproachRationale
Reactor Type Plug Flow Reactor (PFR)Provides excellent control over residence time and temperature gradients.
Reagent Introduction Syringe pumps for precise stoichiometric controlMinimizes side reactions and improves yield.
In-line Analysis Integrated spectroscopic probes (e.g., FTIR, Raman)Allows for real-time monitoring and optimization of the reaction.
Purification Automated in-line purification modulesEnables a continuous and efficient synthesis-to-purification workflow.

Exploration of Bio-inspired or Enzymatic Synthetic Routes for Derivatives

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. tudelft.nl While the enzymatic synthesis of this compound itself is an unexplored area, research into the enzymatic polymerization of vinyl monomers and the modification of related heterocyclic structures provides a strong foundation for future work. tudelft.nlresearchgate.net

A key research avenue would be the identification and engineering of enzymes capable of catalyzing the synthesis of the core pyrimidinone structure or the modification of its vinyl groups. For instance, lipases have been successfully used in the regioselective acylation of uridine (B1682114) derivatives in continuous-flow microreactors, highlighting the potential for enzymatic modification of similar heterocyclic cores. researchgate.net Furthermore, enzymes like laccases and peroxidases are known to initiate the polymerization of vinyl monomers, which could be a pathway to novel polymers derived from this compound. tudelft.nl

Bio-inspired approaches could also be explored, drawing inspiration from the biosynthesis of natural products containing pyrimidine (B1678525) motifs. The dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, for example, plays a crucial role in the de novo pyrimidine biosynthesis pathway and could serve as a model for developing biocatalytic routes. researchgate.net

Development of Novel Reaction Methodologies and Catalytic Systems

The development of novel synthetic methodologies and catalytic systems is paramount to expanding the chemical space accessible from this compound. Research in this area could focus on several key aspects:

N-Vinylation Catalysts: Efficiently introducing the vinyl groups onto the tetrahydro-1H-pyrimidin-2-one core is a critical synthetic step. Future work could focus on developing more efficient and greener catalysts for the N-vinylation of amides and cyclic ureas. researchgate.net

Ring-Closing Metathesis (RCM): For the synthesis of derivatives with modified ring structures, RCM presents a powerful tool. researchgate.netrsc.orgnih.govwikipedia.orgnih.gov Research could explore the use of catalysts like Grubbs' catalysts for intramolecular RCM of related diallyl urea (B33335) substrates to create novel cyclic urea derivatives. rsc.org

One-Pot Reactions: The development of one-pot, multi-component reactions for the synthesis of substituted pyrimidinone derivatives would significantly improve synthetic efficiency. researchgate.net

Table of Potential Catalytic Systems:

Reaction TypeCatalyst ClassPotential Advantages
N-VinylationTransition Metal Complexes (e.g., Pd, Ru)High efficiency and selectivity. researchgate.netnih.gov
Ring-Closing MetathesisRuthenium-based (e.g., Grubbs' catalysts)High functional group tolerance and efficiency in forming cyclic structures. rsc.orgwikipedia.orgnih.gov
Multi-component SynthesisLewis or Brønsted AcidsSimplicity, atom economy, and potential for greener reaction conditions. researchgate.net

Investigation of Advanced Spectroscopic Probes for In Situ and Operando Analysis of Transformations

To fully understand and optimize the synthesis and subsequent reactions of this compound, particularly its polymerization, the use of advanced spectroscopic techniques for in situ and operando analysis is essential. These methods provide real-time insights into reaction kinetics, intermediate formation, and product structure.

Raman and FTIR Spectroscopy: Both Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for monitoring polymerization reactions. publish.csiro.auresearchgate.netresearchgate.netendress.comresearchgate.netresearchgate.netredalyc.orgsciepub.com Future research should employ these techniques to study the polymerization of the vinyl groups of this compound. This would allow for the determination of monomer conversion rates, the identification of key vibrational modes associated with the polymer backbone, and an understanding of the influence of various reaction parameters in real-time. publish.csiro.auresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-solution NMR can be used to study the supramolecular features and hydrogen bonding of pyrimidinone derivatives, which can influence their reactivity and material properties. nih.govresearchgate.net

Potential Spectroscopic Investigations:

TechniqueResearch FocusExpected Insights
In Situ Raman Spectroscopy Monitoring the disappearance of the vinyl C=C stretching band during polymerization.Real-time kinetics of monomer consumption and polymer formation. publish.csiro.au
Operando FTIR Spectroscopy Tracking changes in the vibrational modes of the pyrimidinone ring and vinyl groups under reaction conditions.Understanding of structural changes and the formation of intermediates. researchgate.netresearchgate.netsciepub.comusm.edu
Concentration-Dependent NMR Analyzing chemical shifts to study intermolecular interactions in solution.Elucidation of hydrogen bonding networks and their impact on reactivity. nih.govresearchgate.net

Potential in Emerging Technologies and Interdisciplinary Research Fields

The unique structure of this compound, with its polymerizable vinyl groups and polar, nitrogen-rich core, suggests potential applications in several emerging technological and interdisciplinary fields.

Advanced Energy Materials:

Polymer Electrolytes for Batteries: The polarity of the pyrimidinone ring could facilitate ion transport, making polymers derived from this monomer interesting candidates for solid-state or gel polymer electrolytes in lithium-ion or next-generation batteries. researchgate.netehu.esnih.govnih.govrsc.org The cross-linking ability provided by the two vinyl groups could enhance the mechanical stability of the electrolyte.

Hydrogen Storage: The nitrogen-rich heterocyclic core is a feature found in some liquid organic hydrogen carriers (LOHCs). mdpi.com While speculative, polymers based on this compound could be investigated for their potential in hydrogen storage applications, either through direct interaction with hydrogen or as a stable matrix for other storage materials. researchgate.net

Environmental Catalysis and Remediation:

Catalyst Supports: The pyrimidinone-containing polymer could serve as a novel support for catalytic nanoparticles. The nitrogen atoms could act as coordination sites, potentially enhancing the stability and activity of the catalyst.

Pollutant Adsorption: Natural and synthetic polymers are widely studied for environmental remediation. rsc.orgnumberanalytics.commdpi.com The functional groups within the polymer derived from this compound could offer specific binding sites for the removal of heavy metals or organic pollutants from water.

Further research in these interdisciplinary areas will be crucial to unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the common synthetic routes for 1,3-Divinyltetrahydro-1H-pyrimidin-2-one, and how are reaction conditions optimized?

The synthesis typically employs one-pot multicomponent reactions, such as the Biginelli reaction, which involves cyclocondensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions. Optimization focuses on controlling temperature (60–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst use (e.g., HCl or Lewis acids like FeCl₃) to improve yield and purity. Post-reaction purification often involves recrystallization or column chromatography .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with vinyl groups showing distinct deshielded peaks (δ 4.5–6.5 ppm for 1^1H).
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) confirm the pyrimidinone core.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with synthetic intermediates ensures structural accuracy .

Q. What solvents and catalysts are optimal for dihydropyrimidinone synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol, acetic acid) facilitate cyclization. Catalysts like p-toluenesulfonic acid (p-TSA) or FeCl₃ improve reaction rates. For example, FeCl₃ in ethanol at 80°C achieves >80% yield in Biginelli reactions .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., ciprofloxacin for antimicrobial tests) validate experimental setups .

Advanced Research Questions

Q. How can multi-step synthesis of substituted derivatives be optimized for regioselectivity?

Sequential reactions (e.g., Biginelli followed by Passerini) require strict control of stoichiometry and temperature. For example, introducing vinyl groups via Heck coupling demands Pd(OAc)₂ catalysis in DMF at 120°C. Intermediate purification (e.g., flash chromatography) minimizes side products. Kinetic studies (TLC monitoring) ensure stepwise completion .

Q. How can structural contradictions in crystallographic vs. computational data be resolved?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. Discrepancies with DFT-optimized structures (e.g., in ring puckering) are addressed by refining computational parameters (basis sets, solvation models). Overlaying experimental and theoretical structures in software like Mercury highlights conformational differences .

Q. What strategies guide structure-activity relationship (SAR) studies for pyrimidinone derivatives?

Systematic substitution at positions 1 and 3 with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups is followed by bioassays. For example, replacing vinyl with phenyl enhances antimicrobial activity but reduces solubility. QSAR models correlate logP values with cytotoxicity .

Q. How are impurities identified and mitigated during scale-up synthesis?

HPLC-MS detects by-products (e.g., dimerization species). Process optimization includes:

  • Reducing excess reagent use (e.g., limiting aldehyde equivalents).
  • Implementing scavenger resins (e.g., to remove unreacted amines).
  • Crystallization under controlled pH (e.g., cold NH₄OH to precipitate impurities) .

Q. What methods differentiate thermodynamic vs. kinetic control in cyclization reactions?

Variable-temperature NMR tracks intermediate stability. For example, heating to 100°C favors thermodynamically stable trans-fused rings, while lower temperatures (60°C) yield kinetic cis-products. Computational Gibbs free energy calculations (Gaussian 09) predict dominant pathways .

Q. How can solvent-free mechanochemical synthesis improve sustainability?

Ball-milling reactants (e.g., urea, divinyl ketone, and aldehyde) with catalytic KHSO₄ achieves 90% yield in 2 hours, reducing waste. Comparative life-cycle analysis (LCA) shows 40% lower E-factor than traditional methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.